Molecular Weight and Size: A 32% Mass Advantage for Efficient Fragment-Based Screening
The 3-methyl analog (MW 148.17) presents a significantly smaller and more efficient starting point for fragment-based drug discovery (FBDD) compared to bulkier 3-position analogs, which can lead to improved ligand efficiency metrics and more room for growth during optimization .
| Evidence Dimension | Molecular Weight (MW) |
|---|---|
| Target Compound Data | 148.17 g/mol |
| Comparator Or Baseline | 3-Isopropyl analog (MW 176.22 g/mol); 3-(Trifluoromethyl) analog (MW 202.14 g/mol); 3-(4-Bromophenyl) analog (MW 289.13 g/mol) |
| Quantified Difference | The 3-methyl compound is 32% smaller than the 3-(trifluoromethyl) analog and 96% smaller than the 3-(4-bromophenyl) analog. |
| Conditions | Calculated molecular weight based on standard atomic masses [1]. |
Why This Matters
Lower molecular weight is a highly desirable attribute for fragment libraries, often translating to better ligand efficiency and a greater capacity for property improvement during subsequent chemical optimization.
- [1] PubChem. 3-(4-Bromophenyl)pyrazolo[1,5-a]pyrimidin-6-amine. Compound Summary. Accessed 2026-04-21. View Source
